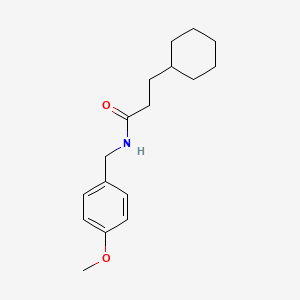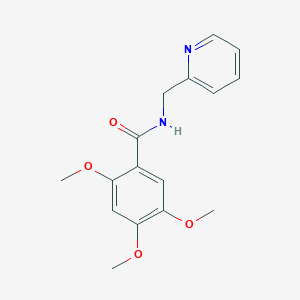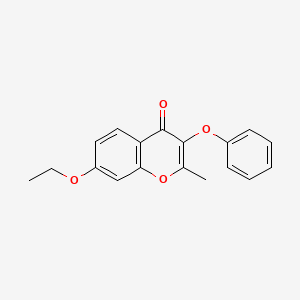
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one, also known as EPMC, is a synthetic flavonoid compound that has attracted attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival. 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the suppression of angiogenesis, and the inhibition of tumor growth. 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has also been shown to reduce oxidative stress and inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one. Additionally, further studies are needed to elucidate the mechanism of action of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one and its potential therapeutic applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Finally, clinical trials are needed to determine the safety and efficacy of 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one in humans.
Synthesis Methods
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one can be synthesized through a multi-step process starting with the condensation of 2-methylresorcinol and ethyl acetoacetate, followed by the alkylation of the resulting intermediate with 2-chloroacetophenone. The final step involves the reaction of the resulting intermediate with phenoxyacetic acid to yield 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one.
Scientific Research Applications
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been studied extensively for its potential therapeutic properties, particularly in the areas of cancer, inflammation, and oxidative stress. In vitro studies have shown that 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines such as TNF-α and IL-6. 7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
7-ethoxy-2-methyl-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-20-14-9-10-15-16(11-14)21-12(2)18(17(15)19)22-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYUOWKZRVTOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2-methyl-3-phenoxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


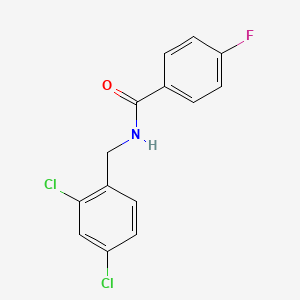
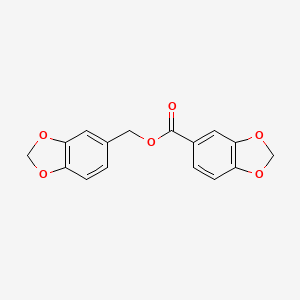
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)

![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)

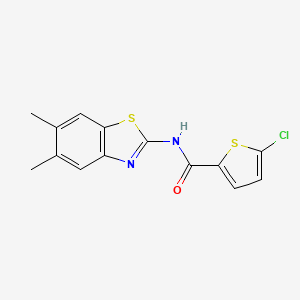
![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5711391.png)
